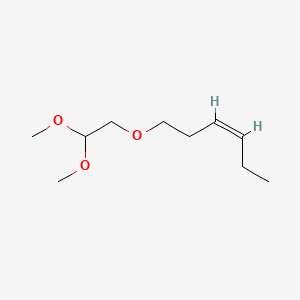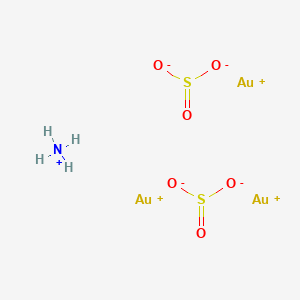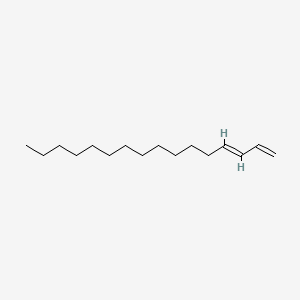
Hexadecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecadiene is an organic compound with the molecular formula C₁₆H₃₀ . It is a type of diene, meaning it contains two double bonds within its carbon chain. The compound is known for its applications in various fields, including chemistry, biology, and industry. This compound can exist in different isomeric forms, depending on the positions of the double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecadiene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the hydrogenation of hexadecyne , which involves the partial reduction of a triple bond to form the double bonds of this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of hexadecane. This process involves the removal of hydrogen atoms from hexadecane in the presence of a catalyst, typically a metal such as platinum or palladium, to form the diene.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecadiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds in this compound can be reduced to form hexadecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use or .
Major Products
Oxidation: Epoxides, diols
Reduction: Hexadecane
Substitution: Halogenated hexadecadienes
Aplicaciones Científicas De Investigación
Hexadecadiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in biological signaling pathways and as a component of pheromones.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of hexadecadiene depends on the specific reaction or application. In oxidation reactions , the double bonds of this compound react with oxidizing agents to form epoxides or diols. In biological systems , this compound may interact with receptors or enzymes, influencing signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Hexadecadiene can be compared with other dienes such as butadiene and octadiene . While all these compounds contain double bonds, this compound has a longer carbon chain, which can influence its reactivity and applications. For example, this compound’s longer chain makes it more suitable for use in polymer chemistry and lubricant production compared to shorter dienes.
List of Similar Compounds
- Butadiene (C₄H₆)
- Octadiene (C₈H₁₄)
- Decadiene (C₁₀H₁₈)
Propiedades
Número CAS |
54264-03-8 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
(3E)-hexadeca-1,3-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-16H2,2H3/b7-5+ |
Clave InChI |
FNJOJJWNIKUCMT-FNORWQNLSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/C=C |
SMILES canónico |
CCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
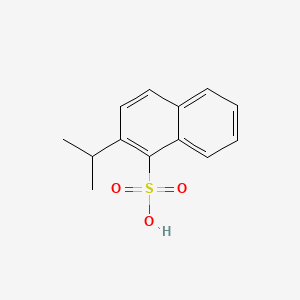

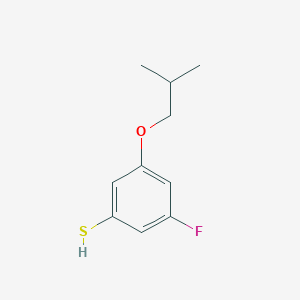
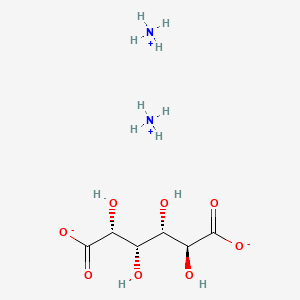

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
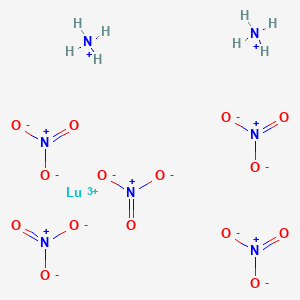

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

